molecular formula C13H10N4O2S B2656165 2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-81-4

2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2656165
CAS No.: 896341-81-4
M. Wt: 286.31
InChI Key: ASXDPQWNRUJUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and a carboxamide group. These functional groups suggest that the compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiazole rings and the introduction of the carboxamide group. The exact synthesis route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyridine and thiazole) and functional groups (carboxamide) suggests that it could have a variety of interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions. The presence of the pyridine and thiazole rings suggests that it might participate in aromatic substitution reactions. The carboxamide group could potentially undergo hydrolysis or other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and thiazole rings might make it relatively stable and resistant to degradation. The carboxamide group could potentially make it more polar and increase its solubility in water .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Research has explored synthetic pathways and reactions involving thiazolo[3,2-a]pyrimidine derivatives, contributing to the development of novel heterocyclic compounds. For instance, studies have focused on the synthesis and reactions of Biginelli compounds, including thiazolo[3,2-a]pyrimidines, through various chemical processes such as methylation, acylation, and condensation with dielectrophiles, leading to the creation of pyrimido[2,3-b]thiazines and indeno[1,2-d]pyrimidines (Kappe & Roschger, 1989).

Structural Studies and Modifications

Structural modifications and studies of thiazolo[3,2-a]pyrimidine derivatives have been conducted to investigate their supramolecular aggregation and conformational features. Research has demonstrated that varying substituents on the thiazolo[3,2-a]pyrimidine scaffold significantly affects intermolecular interaction patterns, leading to insights into their structural and conformational behaviors (Nagarajaiah & Begum, 2014).

Antimicrobial and Anticancer Properties

Thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities. Studies have synthesized new compounds within this class and tested them against various microbial strains and cancer cell lines, providing a foundation for developing potential therapeutic agents (Gein et al., 2015; Verma & Verma, 2022).

Properties

IUPAC Name

2-methyl-5-oxo-N-pyridin-4-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-7-17-12(19)10(6-15-13(17)20-8)11(18)16-9-2-4-14-5-3-9/h2-7H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXDPQWNRUJUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.